Acid-propionylamino-Val-Cit-OH
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Overview
Description
Acid-propionylamino-Val-Cit-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is specifically designed to be cleaved by cathepsin B, an enzyme present in the lysosome, ensuring that the ADC payload is released only within the target cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid-propionylamino-Val-Cit-OH involves several steps:
Protection of Amino Groups: The amino groups of valine and citrulline are protected using tert-butyloxycarbonyl (Boc) groups.
Coupling Reaction: The protected amino acids are coupled using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The Boc groups are removed under acidic conditions to generate the free amine groups.
Final Coupling: The final coupling step involves the attachment of the propionylamino group to the valine-citrulline dipeptide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Synthesis: Using automated peptide synthesizers to handle large quantities of reagents.
Purification: Employing high-performance liquid chromatography (HPLC) to purify the final product.
Quality Control: Conducting rigorous quality control tests to ensure the purity and consistency of the product
Chemical Reactions Analysis
Types of Reactions
Acid-propionylamino-Val-Cit-OH undergoes several types of chemical reactions:
Cleavage: The compound is cleaved by cathepsin B, releasing the active drug within the target cell.
Hydrolysis: The compound can undergo hydrolysis under acidic conditions, leading to the deprotection of the Boc groups
Common Reagents and Conditions
Cathepsin B: Used for the specific cleavage of the linker.
Acidic Conditions: Employed for the deprotection of Boc groups
Major Products
The major products formed from these reactions include the active drug released from the ADC and the deprotected amino acids .
Scientific Research Applications
Acid-propionylamino-Val-Cit-OH has several scientific research applications:
Chemistry: Used as a cleavable linker in the synthesis of ADCs.
Biology: Employed in studies involving targeted drug delivery.
Medicine: Utilized in the development of cancer therapeutics.
Industry: Applied in the production of ADCs for pharmaceutical companies
Mechanism of Action
The mechanism of action of Acid-propionylamino-Val-Cit-OH involves:
Binding to Antibody: The compound is conjugated to an antibody.
Targeting Cancer Cells: The antibody binds to specific antigens on cancer cells.
Internalization: The ADC is internalized by the cancer cell.
Cleavage by Cathepsin B: The linker is cleaved by cathepsin B in the lysosome, releasing the active drug
Comparison with Similar Compounds
Similar Compounds
Valine-Citrulline-PABC: Another cleavable linker used in ADCs.
Valine-Alanine: A linker with similar properties but different cleavage specificity
Uniqueness
Acid-propionylamino-Val-Cit-OH is unique due to its specific cleavage by cathepsin B, ensuring targeted drug release within the lysosome .
Properties
Molecular Formula |
C15H26N4O7 |
---|---|
Molecular Weight |
374.39 g/mol |
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C15H26N4O7/c1-8(2)12(19-10(20)5-6-11(21)22)13(23)18-9(14(24)25)4-3-7-17-15(16)26/h8-9,12H,3-7H2,1-2H3,(H,18,23)(H,19,20)(H,21,22)(H,24,25)(H3,16,17,26)/t9-,12-/m0/s1 |
InChI Key |
RBERRTKQXJAVGW-CABZTGNLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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